4-Methylquinolizidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylquinolizidine is a heterocyclic organic compound that is widely used in scientific research. This compound has a unique structure and possesses several interesting properties that make it an ideal candidate for a variety of applications. In
Scientific Research Applications
Synthesis and Stereochemistry
Synthesis Techniques : The synthesis of 4-methylquinolizidine has been revisited to establish the purity of the compounds used in earlier work. A new synthesis method for the cis-fused methiodide of quinolizidine has been developed, providing insights into the stereochemical course of quaternization of 1-methylquinolizidines (Schofield & Wells, 1965).
Stereochemistry and Magnetic Resonance : Studies on the stereochemistry of quinolizidines, including 4-methylquinolizidine, have been conducted. These studies involve examining the correlations between stereochemistry and C-13 magnetic resonance chemical shifts (Sugiura & Sasaki, 1976).
Chemical Properties and Applications
Electrochemical Fluorination : Research on electrochemical fluorination of 4-methylquinolizidine has led to the synthesis of various amine stereoisomers. This process is significant for understanding the chemical properties and potential applications of fluorinated quinolizidines (Inoue et al., 1988).
13C Chemical Shift Studies : Investigations into the 13C chemical shifts of methylquinolizidines, including 4-methylquinolizidine, have been conducted. These studies provide valuable information for the understanding of chemical structures and reactivity (Lalonde & Donvito, 1974).
Biological and Pharmacological Research
Alkaloids in Ants and Frogs : Research has identified the presence of a 4-methyl-6-propylquinolizidine alkaloid in both ants and frogs, indicating the potential biological significance of these compounds (Jones et al., 1999).
Antispasmodic Agents : Studies on the synthesis and anticholinergic activity of quinolizidine derivatives, including 4-methylquinolizidine, provide insights into their potential use as antispasmodic agents (Koshinaka et al., 1979).
properties
CAS RN |
1196-40-3 |
---|---|
Product Name |
4-Methylquinolizidine |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3 |
InChI Key |
NVAZQVKYKZTHQP-UHFFFAOYSA-N |
SMILES |
CC1CCCC2N1CCCC2 |
Canonical SMILES |
CC1CCCC2N1CCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.